![molecular formula C21H21ClF2O4S B1684586 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid CAS No. 471905-41-6](/img/structure/B1684586.png)
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Overview
Description
MK-0752 is a potent gamma secretase inhibitor that has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Gamma secretase is an enzyme complex that plays a crucial role in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. By inhibiting gamma secretase, MK-0752 can modulate the Notch signaling pathway, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0752 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: This step involves the reaction of 4-chlorobenzene sulfonyl chloride with 4-(2,5-difluorophenyl)cyclohexanone in the presence of a base such as triethylamine.
Formation of the propanoic acid derivative: The cyclohexyl intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to form the final product, MK-0752.
Industrial Production Methods
Industrial production of MK-0752 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MK-0752 undergoes various chemical reactions, including:
Oxidation: MK-0752 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of MK-0752 can lead to the formation of the corresponding alcohols.
Substitution: MK-0752 can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
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Gamma-Secretase Inhibition:
- This compound is recognized as a potent and specific inhibitor of gamma-secretase, an enzyme complex crucial in the cleavage of various substrates including amyloid precursor protein. Its role in inhibiting the Notch signaling pathway makes it a valuable tool for studying cellular processes and signaling pathways .
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Chemical Reactions:
- It can undergo various reactions such as oxidation, reduction, and substitution. These reactions allow for the creation of derivatives that may possess altered biological activities.
Biology
- Cellular Studies:
- Antimicrobial Activity:
Medicine
- Cancer Treatment:
- Neurodegenerative Diseases:
Clinical Trials
- Clinical evaluations have demonstrated that sodium;3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoate exhibits promising results in reducing tumor sizes and improving patient outcomes in specific cancer types .
Antimicrobial Research
Mechanism of Action
MK-0752 exerts its effects by inhibiting gamma secretase, an enzyme complex involved in the cleavage of the Notch receptor. This inhibition prevents the release of the Notch intracellular domain, thereby blocking the activation of the Notch signaling pathway. The Notch pathway is crucial for cell differentiation, proliferation, and apoptosis, and its dysregulation is implicated in various cancers. By modulating this pathway, MK-0752 can inhibit cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
PF-03084014: Another gamma secretase inhibitor that targets the Notch signaling pathway.
RO4929097: A gamma secretase inhibitor studied for its potential in cancer therapy.
LY3039478: A gamma secretase inhibitor with similar mechanisms of action.
Uniqueness of MK-0752
MK-0752 is unique due to its high potency and specificity for gamma secretase. It has shown promising results in preclinical and clinical studies, particularly in combination with other chemotherapeutic agents. Its ability to cross the blood-brain barrier also makes it a valuable candidate for treating central nervous system cancers .
Biological Activity
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid, also known by its CAS number 471905-41-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological potential.
- Molecular Formula : C21H21ClF2O4S
- Molecular Weight : 442.9 g/mol
- Structure : The compound features a cyclohexyl group substituted with sulfonyl and difluorophenyl moieties, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties.
Antibacterial Activity
Studies have demonstrated that compounds with similar structural features exhibit moderate to strong antibacterial activity. For instance:
- Activity Against Bacteria : It has shown effectiveness against Salmonella typhi and Bacillus subtilis, with IC50 values indicating significant inhibition of bacterial growth .
Antifungal Activity
Research indicates potential antifungal properties as well:
- In Vitro Studies : Compounds related to this structure have been tested against pathogenic fungi, showing promising results in inhibiting fungal growth .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase Inhibition : Significant inhibition was noted in related compounds, suggesting potential applications in treating conditions like Alzheimer's disease .
- Urease Inhibition : Strong inhibitory activity against urease was observed, which could have implications for treating urinary tract infections .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Synthesis and Evaluation : A synthesis study reported the preparation of various derivatives of the compound and their biological evaluations. Some derivatives displayed enhanced antifungal and antibacterial activities compared to standard drugs .
- Docking Studies : Molecular docking studies have elucidated the interactions between the compound and target proteins, providing insights into its mechanism of action. These studies indicated that the compound binds effectively to active sites of enzymes involved in bacterial metabolism .
- Pharmacological Screening : In a comprehensive screening assay, the compound exhibited significant anti-inflammatory properties alongside its antimicrobial activities, suggesting a multifaceted therapeutic potential .
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid?
- Methodological Answer : Focus on regioselective sulfonylation and stereochemical control during cyclohexane ring functionalization. Use fluorophenyl sulfinic acid salts (e.g., sodium salts) to improve reaction yields, as demonstrated in sulfonic acid synthesis protocols . Chiral resolution techniques, such as crystallization with enantiopure counterions, may address stereochemical impurities observed in early synthetic batches .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Employ a combination of -/-NMR for functional group verification, X-ray crystallography for stereochemical confirmation (as seen in structurally similar sulfonylated cyclohexane derivatives ), and HPLC-MS for purity assessment (>98% by area normalization). Cross-reference spectral data with computational modeling (DFT or molecular docking) to resolve ambiguities in substituent positioning .
Q. What analytical methods are recommended for quantifying impurities in synthesized batches?
- Methodological Answer : Use impurity-spiking experiments with reference standards (e.g., 4-(4-chlorophenyl)sulfonyl derivatives ) and reverse-phase HPLC with UV detection (λ = 254 nm). For trace-level detection, LC-MS/MS in MRM mode enhances sensitivity for sulfonic acid byproducts .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., varying IC values across studies) be reconciled?
- Methodological Answer : Conduct comparative assays under standardized conditions (pH, temperature, solvent systems) to isolate variables. For example, discrepancies in enzyme inhibition may arise from differences in protein conformation during in vitro vs. ex vivo testing. Use surface plasmon resonance (SPR) to validate binding kinetics under physiological conditions .
Q. What experimental designs are optimal for studying the compound’s environmental fate and biodegradation?
- Methodological Answer : Implement tiered testing per Project INCHEMBIOL guidelines:
- Phase 1 : Measure soil/water partitioning coefficients () and photolysis rates under simulated sunlight .
- Phase 2 : Use -radiolabeled analogs to track biotic/abiotic degradation pathways in microcosm studies .
- Phase 3 : Apply QSAR models to predict bioaccumulation potential, validated against experimental data .
Q. How can researchers resolve conflicting computational predictions about the compound’s mechanism of action?
- Methodological Answer : Perform molecular dynamics simulations with explicit solvent models to account for solvation effects on sulfonyl-group reactivity. Cross-validate docking results (e.g., AutoDock Vina) with experimental mutagenesis data on target receptors (e.g., cyclooxygenase-2 active site residues) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer : Screen co-crystallization agents (e.g., crown ethers or ionic liquids) to stabilize the sulfonyl-cyclohexane moiety. Use synchrotron radiation for small or poorly diffracting crystals, as applied to analogous sulfonamide derivatives .
Q. Data Interpretation & Theoretical Integration
Q. How should researchers contextualize in vitro cytotoxicity data within broader toxicological frameworks?
- Methodological Answer : Apply the Adverse Outcome Pathway (AOP) framework to link molecular initiating events (e.g., mitochondrial membrane disruption) to organ-level toxicity. Use high-content screening (HCS) with fluorescent probes (e.g., CM-HDCFDA for ROS detection) to quantify subcellular effects .
Q. What statistical approaches address variability in dose-response relationships across cell lines?
- Methodological Answer : Use mixed-effects models to account for inter-experimental variability. For non-linear responses, apply Hill equation fitting with bootstrap resampling to estimate EC confidence intervals .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGJIFAKUZNNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026086, DTXSID70915051 | |
Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471905-41-6, 952578-68-6 | |
Record name | MK-0752 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK 0752 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0752 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70915051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-0752 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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